[(3-Bromo-5-methylphenyl)methyl](propan-2-yl)amine
Description
(3-Bromo-5-methylphenyl)methylamine is a secondary amine featuring a bromo-substituted aryl group and an isopropylamine moiety. Its molecular formula is C₁₁H₁₆BrN, with a molecular weight of 242.16 g/mol (extrapolated from analogous compounds in and ). The compound consists of a 3-bromo-5-methylphenyl ring attached to a methylene group, which is further bonded to a propan-2-ylamine group.
Applications may include use as a precursor in pharmaceuticals or agrochemicals, though specific biological data are absent in the evidence.
Properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-7-10-4-9(3)5-11(12)6-10/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLDSLVSSJXTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)methylamine typically involves the bromination of a methylphenyl precursor followed by amination. One common method includes:
Bromination: Starting with 3-methylbenzyl alcohol, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylbenzyl bromide.
Amination: The brominated intermediate is then reacted with isopropylamine under basic conditions to form the desired amine compound.
Industrial Production Methods
Industrial production of (3-Bromo-5-methylphenyl)methylamine may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylphenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of (3-Hydroxy-5-methylphenyl)methylamine.
Oxidation: Formation of (3-Bromo-5-methylphenyl)methylnitrosoamine.
Reduction: Formation of (3-Bromo-5-methylcyclohexyl)methylamine.
Scientific Research Applications
(3-Bromo-5-methylphenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s brominated aromatic ring makes it useful in the development of flame retardants and polymer additives.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)methylamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Structural Insights :
- Halogen Substitution : Bromine at the 3-position is common in analogues, but substituents at the 5-position (methyl, fluorine, or absence) significantly alter electronic and steric profiles. The methyl group in the target compound enhances lipophilicity compared to fluorine.
- Heterocyclic vs.
Physicochemical Properties
| Property | Target Compound | (3-Bromophenyl)methylamine | N-[(3-Bromo-5-fluorophenyl)methyl]propan-2-ylamine |
|---|---|---|---|
| Molecular Weight | 242.16 | 228.13 | 246.12 |
| Predicted logP | ~3.0 | ~2.8 | ~2.5 |
| H-Bond Donors/Acceptors | 1 / 2 | 1 / 2 | 1 / 2 |
| Solubility | Low (organic phases) | Low | Moderate (polar substituents) |
Key Observations :
- The 5-methyl group in the target compound increases molecular weight and logP compared to non-methylated analogues, suggesting improved membrane permeability.
- Fluorine in ’s compound reduces logP but may enhance metabolic stability.
Biological Activity
(3-Bromo-5-methylphenyl)methylamine, also known as 3-bromo-5-methylbenzyl isopropylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated aromatic ring and an isopropylamine moiety, which contributes to its unique chemical properties. The presence of the bromine atom is particularly significant as it can influence the compound's reactivity and interactions with biological targets.
The biological activity of (3-Bromo-5-methylphenyl)methylamine is attributed to several key interactions:
- Halogen Bonding : The bromine atom participates in halogen bonding, enhancing the compound's binding affinity to specific molecular targets.
- Hydrogen Bonding : The amine group can form hydrogen bonds with enzymes or receptors, modulating their activity.
- Electrostatic Interactions : These interactions further facilitate the compound's binding to active sites of target molecules, influencing various biological processes.
Biological Activity
Research indicates that (3-Bromo-5-methylphenyl)methylamine exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes by binding to their active sites. This property is valuable in drug design for conditions where enzyme modulation is therapeutic.
- Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways involved in cellular responses and disease states.
- Medicinal Chemistry Applications : Due to its structural features, (3-Bromo-5-methylphenyl)methylamine is a candidate for developing new pharmaceuticals targeting various diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (3-Bromo-5-methylphenyl)methylamine, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (3-Chloro-5-methylphenyl)methylamine | Chlorine instead of bromine | Moderate enzyme inhibition |
| (3-Fluoro-5-methylphenyl)methylamine | Fluorine substituent | Reduced receptor binding |
| (3-Iodo-5-methylphenyl)methylamine | Iodine substituent | Enhanced lipophilicity |
The presence of bromine in (3-Bromo-5-methylphenyl)methylamine enhances its reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential of (3-Bromo-5-methylphenyl)methylamine in various biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
